Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is a chemical compound with significant interest in pharmaceutical and chemical research. This compound features a methyl group attached to a 2-chlorophenyl moiety and an amino group, which contributes to its biological activity. The compound is classified as an amino acid derivative and is often studied for its potential applications in drug development.
The primary source of information on Methyl 2-((2-chlorophenyl)(methyl)amino)acetate comes from various patents and scientific literature. It is classified under the category of amino acid derivatives due to the presence of the amino group in its structure. The compound can also be categorized as an organic halide because of the chlorine atom in its molecular framework.
The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate can be achieved through several methods, primarily involving the reaction of 2-chlorophenylacetic acid derivatives with methylamine. One notable method includes the resolution of racemic mixtures using tartaric acid, acetonitrile, and methyl ethyl ketone as solvents. This process typically involves:
The molecular formula of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is . The structure consists of:
The molecular weight is approximately 201.63 g/mol, and the compound exhibits a specific rotation indicative of its stereochemistry .
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate exhibits several notable physical properties:
Chemical properties include its reactivity as an ester, which can hydrolyze under acidic or basic conditions .
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate has several applications in scientific research:
This compound continues to attract attention for its potential therapeutic applications and as a building block for more complex molecules in medicinal chemistry.
The industrial production of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically begins with the preparation of its racemic precursor, methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. This intermediate is synthesized through a classical Schotten-Baumann reaction involving 2-chlorobenzaldehyde, followed by esterification and hydrochloride salt formation. The resulting racemate serves as the crucial starting material for subsequent N-alkylation to introduce the methylamino functionality [4]. Resolution of enantiomers is achieved through diastereomeric salt formation using chiral resolving agents, with (L)-(+)-tartaric acid emerging as the most effective agent due to its predictable crystallization behavior and commercial availability. The hydrochloride salt of the (R)-enantiomer (CAS: 212838-70-5) is isolated with high diastereomeric excess (>98% de) through controlled crystallization from ethanol/water solvent systems [4] .
Table 1: Resolution Efficiency of Chiral Acids for Methyl 2-amino-2-(2-chlorophenyl)acetate Enantiomers
Resolving Agent | Solvent System | Diastereomeric Excess (%) | Yield (%) |
---|---|---|---|
(L)-(+)-Tartaric acid | Ethanol/water (3:1) | 98.5 | 42 |
D-(-)-Di-p-toluoyl tartaric acid | Acetone | 95.2 | 38 |
(1S)-(+)-10-Camphorsulfonic acid | Ethyl acetate | 92.7 | 35 |
The resolved (R)-methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride undergoes selective N-methylation under Eschweiler-Clarke conditions using formaldehyde/formic acid, or alternatively via reductive amination with formaldehyde and sodium cyanoborohydride. The methylation step requires precise pH control (pH 8.5-9.0) and temperature maintenance (0-5°C) to prevent dialkylation and racemization [4]. The final product is isolated as a stable hydrochloride salt after crystallization from tert-butyl methyl ether, with the process monitored by chiral HPLC to confirm enantiopurity retention (>99% ee) throughout the methylation sequence [4] .
Catalytic asymmetric synthesis offers a more atom-economic alternative to resolution techniques for accessing enantiomerically enriched Methyl 2-((2-chlorophenyl)(methyl)amino)acetate. The chiral auxiliary approach employs (S)-(-)-α,α-diphenylprolinol to direct the stereoselective α-amination of 2-chloro-phenylacetate derivatives, achieving enantiomeric excesses up to 88% [9]. More significantly, zinc-proline complexes derived from chiral aminophenol ligands demonstrate superior stereocontrol in the Mannich-type condensation between methyl 2-(2-chlorophenyl)acetate and N-methylimines, delivering the target compound with 92-95% ee [3] [9]. These catalysts operate effectively at 5 mol% loading in toluene at -20°C, with catalyst recycling possible for up to three cycles without significant erosion of enantioselectivity.
Table 2: Performance Comparison of Catalytic Systems for Asymmetric Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | ee (%) | Turnover Number |
---|---|---|---|---|
Zinc-(S)-aminophenol complex | -20 | 24 | 95 | 18 |
Copper-BOX complex | 25 | 48 | 85 | 12 |
Organocatalyst (Takemoto's) | 0 | 72 | 78 | 8 |
Recent advances focus on continuous flow hydrogenation using immobilized chiral rhodium catalysts (Rh-DuPhos) for the asymmetric reduction of the enamide precursor, methyl 2-((2-chlorophenyl)(methylimino)acetate. This approach achieves quantitative conversion with 94% ee at 50 bar hydrogen pressure and 60°C residence temperature, demonstrating superior scalability compared to batch processes [9]. The stereochemical integrity is maintained during workup through careful pH control during the freebasing step, utilizing sodium bicarbonate rather than stronger bases to prevent racemization of the sensitive α-amino ester moiety.
The formation of crystalline tartrate salts represents a critical purification and stereochemical enrichment step in the synthesis. Systematic solvent screening reveals that ethanol/acetone mixtures (4:1 v/v) provide optimal crystal morphology and phase purity for the (R)-enantiomer tartrate salt. This solvent combination enables a cooling crystallization profile from 50°C to -10°C at 0.5°C/min, yielding well-defined prismatic crystals with minimal solvent inclusion (<0.5% w/w residual solvents) [4] . The crystallization efficiency exhibits a pronounced solvent polarity dependence, with dielectric constants (ε) between 20-25 providing ideal solute-solvent interactions for nucleation control.
Process analytical technology (PAT) tools, including in-situ FTIR and focused beam reflectance measurement (FBRM), enable real-time monitoring of the crystallization endpoint, preventing Ostwald ripening-induced purity loss. Post-crystallization, the salt is subjected to a solvent-mediated polymorph conversion in methanol/water (9:1) at 25°C for 12 hours to ensure the thermodynamically stable Form I polymorph. This polymorph demonstrates superior chemical stability during storage (0.05% decomposition/month at 25°C) compared to the metastable Form II (0.18% decomposition/month) . The final tartrate salt (CAS: 141109-15-1) meets pharmacopeial specifications with <0.1% w/w of the undesired (S)-enantiomer as confirmed by chiral chromatography .
Modern synthetic approaches to Methyl 2-((2-chlorophenyl)(methyl)amino)acetate incorporate green chemistry principles throughout the reaction sequence. The initial bromination step (preceding amination) has been reengineered using hydrogen peroxide-hydrobromide systems as recyclable brominating agents, replacing hazardous molecular bromine. This switch reduces E-factor by 35% while maintaining 92% yield of the α-bromo intermediate [1]. The catalytic system demonstrates remarkable recyclability, with the HBr/H₂O₂ mixture reused for five consecutive batches without significant activity loss (<5% yield reduction) [1].
Solvent recovery networks significantly enhance the environmental profile of the synthesis. Multi-stage distillation systems recover >95% of toluene from methylation steps and >85% of ethanol from crystallization operations, with recovered solvents meeting purity standards for reuse in the same synthetic step. The overall process mass intensity (PMI) has been reduced from 87 to 42 through integrated solvent and catalyst recovery loops [1] [9]. Additionally, energy optimization in condensation steps utilizes microwave-assisted flow reactors that reduce reaction times from hours to minutes while improving atom economy by 15-20% compared to traditional batch processing.
Table 3: Green Chemistry Metrics Comparison for Synthetic Routes
Metric | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 87 | 42 | 52% reduction |
E-Factor (kg waste/kg product) | 56 | 23 | 59% reduction |
Solvent Recovery Rate (%) | 65 | 92 | 42% improvement |
Energy Consumption (kWh/kg) | 320 | 145 | 55% reduction |
The implementation of continuous flow technology for high-pressure hydrogenation steps enhances both safety and efficiency, reducing reactor volume requirements by 90% while eliminating intermediate isolation through telescoped reactions. This approach minimizes the generation of aqueous waste streams (28% reduction in COD load) and enables direct integration of in-line purification via supported scavengers, significantly reducing the environmental footprint of the entire synthetic sequence [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7